- An efficient synthesis for empagliflozin (an inhibitor of SGLT-2), World Journal of Pharmacy and Pharmaceutical Sciences, 2018, 7(12), 537-545

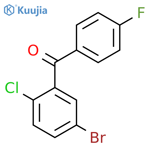

Cas no 915095-84-0 ((S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone)

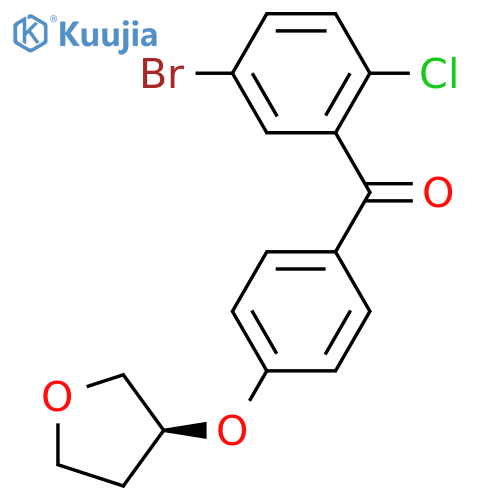

915095-84-0 structure

商品名:(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone

CAS番号:915095-84-0

MF:C17H14BrClO3

メガワット:381.648263454437

MDL:MFCD27920792

CID:1090928

PubChem ID:59423634

(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone 化学的及び物理的性質

名前と識別子

-

- (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone

- (5-bromo-2-chlorophenyl)-[4-[(3S)-oxolan-3-yl]oxyphenyl]methanone

- (5-Bromo-2-chlorophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone (ACI)

- (S)-(5-BroMo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)Methanone

- AC-29162

- UNII-U6VK5XR83J

- U6VK5XR83J

- DB-092433

- (3S)-3-[4-(5-BROMO-2-CHLOROBENZOYL)PHENOXY]OXOLANE

- (5-Bromo-2-chlorophenyl)-(4-((3S)-oxolan-3-yl)oxyphenyl)methanone

- CS-0166100

- Methanone, (5-bromo-2-chlorophenyl)(4-(((3S)-tetrahydro-3-furanyl)oxy)phenyl)-

- AK144267

- 915095-84-0

- (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone? (Empagliflozin Impurity

- SCHEMBL2864061

- F75628

-

- MDL: MFCD27920792

- インチ: 1S/C17H14BrClO3/c18-12-3-6-16(19)15(9-12)17(20)11-1-4-13(5-2-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2/t14-/m0/s1

- InChIKey: DGMVPGOZCCHBQI-AWEZNQCLSA-N

- ほほえんだ: C(C1C=CC(O[C@@H]2COCC2)=CC=1)(C1C=C(Br)C=CC=1Cl)=O

計算された属性

- せいみつぶんしりょう: 379.98148g/mol

- どういたいしつりょう: 379.98148g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 384

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 35.5Ų

(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1111521-25g |

(S)-(5-broMo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)Methanone |

915095-84-0 | 97% | 25g |

$580 | 2024-06-05 | |

| Aaron | AR00H3EG-1g |

(S)-(5-broMo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)Methanone |

915095-84-0 | 98% | 1g |

$49.00 | 2025-02-13 | |

| eNovation Chemicals LLC | Y1111521-25g |

(S)-(5-broMo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)Methanone |

915095-84-0 | 97% | 25g |

$580 | 2025-02-22 | |

| 1PlusChem | 1P00H364-1g |

(S)-(5-broMo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)Methanone |

915095-84-0 | 95% | 1g |

$41.00 | 2024-04-20 | |

| Aaron | AR00H3EG-250mg |

(S)-(5-broMo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)Methanone |

915095-84-0 | 98% | 250mg |

$20.00 | 2025-02-13 | |

| Chemenu | CM277908-5g |

(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone |

915095-84-0 | 95% | 5g |

$193 | 2024-07-20 | |

| Ambeed | A743368-5g |

(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone |

915095-84-0 | 95% | 5g |

$177.0 | 2025-03-04 | |

| eNovation Chemicals LLC | Y1111521-100g |

(S)-(5-broMo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)Methanone |

915095-84-0 | 97% | 100g |

$1800 | 2024-06-05 | |

| Aaron | AR00H3EG-100g |

(S)-(5-broMo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)Methanone |

915095-84-0 | 98% | 100g |

$1330.00 | 2025-02-13 | |

| Aaron | AR00H3EG-100mg |

(S)-(5-broMo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)Methanone |

915095-84-0 | 98% | 100mg |

$14.00 | 2025-02-13 |

(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 90 min, 2 - 6 °C; 7 - 10 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, < 10 °C; 30 min, 7 - 10 °C

1.2 Solvents: Water

1.2 Solvents: Water

リファレンス

- Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside, Organic Letters, 2014, 16(16), 4090-4093

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran , Water ; rt; 30 min, 7 - 10 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- A NEW HETEROCYCLIC COMPOUND: CRYSTAL STRUCTURE AND ANTICANCER ACTIVITY AGAINST HUMAN LUNG ADENOCARCINOMA CELLS, Journal of Structural Chemistry, 2020, 61(7), 1167-1174

合成方法 4

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

リファレンス

- A novel, simple and mild route for synthesis of dimer impurities of gliflozins by using PD (DBA)2, European Journal of Biomedical and Pharmaceutical Sciences, 2022, 9(10), 340-345

(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone Raw materials

(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone Preparation Products

(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone 関連文献

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

915095-84-0 ((S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone) 関連製品

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:915095-84-0)(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone

清らかである:99%/99%/99%

はかる:5g/25g/100g

価格 ($):159/556/1837

Suzhou Senfeida Chemical Co., Ltd

(CAS:915095-84-0)(S)-(5-broMo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)Methanone

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ